N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound features a distinct structure characterized by a dibenzo[b,f][1,4]oxazepine core with specific substitutions that contribute to its chemical properties and potential biological activities. The compound is of interest in various scientific fields, particularly in medicinal chemistry due to its potential as a therapeutic agent.
The compound can be classified under heterocyclic compounds, specifically as a derivative of dibenzo[b,f][1,4]oxazepine. It has been referenced in multiple scientific databases and patent literature, highlighting its relevance in research and development for pharmaceutical applications. The Chemical Abstracts Service (CAS) number for this compound is 922109-35-1, which aids in its identification and cataloging in chemical databases .
The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide typically involves several multi-step processes:
The molecular formula for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide is , with a molecular weight of approximately 372.4 g/mol. The structure includes:
The compound's structural representation can be derived from its SMILES notation: Cc1cc(C)cc(C(=O)Nc2ccc3c(c2)C(=O)Nc2cc(C)ccc2O3)c1
.
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide can participate in various chemical reactions:
Reagents commonly used include:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its physical properties.
The mechanism of action for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide involves its interaction with specific biological targets such as enzymes or receptors. It is hypothesized that this compound may inhibit certain enzymes involved in cellular signaling pathways or modulate receptor activity. Such interactions could lead to alterations in cellular functions that are beneficial in therapeutic contexts .
While specific physical properties such as melting point or boiling point are not readily available for this compound, general characteristics can be inferred based on similar compounds within the dibenzo[b,f][1,4]oxazepine class.
Key chemical properties include:
These properties influence its handling and application in laboratory settings .
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide has potential applications in medicinal chemistry due to its structural features that may confer biological activity. It could serve as a lead compound for developing new pharmaceuticals targeting various diseases through mechanisms such as enzyme inhibition or receptor modulation. Research continues into its efficacy and safety profiles for potential therapeutic uses .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7